4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLINE
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Overview
Description
4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a benzylic piperazine and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzylic Piperazine: The benzylic piperazine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 1-benzylpiperazine under basic conditions.
Sulfonylation: The final step involves the introduction of the methylbenzenesulfonyl group. This can be achieved by reacting the intermediate compound with methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or piperazine derivatives.
Substitution: Formation of various substituted quinoline or piperazine derivatives.
Scientific Research Applications
4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylic piperazine moiety is known to interact with serotonin receptors, while the quinoline core can intercalate with DNA, affecting gene expression and cellular function. The sulfonyl group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHYLPIPERAZIN-1-YL)BENZENAMINE: Similar structure but lacks the quinoline core.
4-(4-BENZYLPIPERAZIN-1-YL)BENZOIC ACID: Contains a benzoic acid moiety instead of the quinoline core.
N-[2-(4-BENZYLPIPERAZIN-1-YL)ETHYL]-2-[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]ACETAMIDE: Similar piperazine and sulfonyl groups but different core structure.
Uniqueness
4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to its combination of a quinoline core with both benzylic piperazine and methylbenzenesulfonyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Biological Activity
The compound 4-(4-benzylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is a derivative of quinoline, which has garnered attention due to its potential biological activities. Quinoline and its derivatives are known for a variety of pharmacological effects, including antimalarial, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
- Molecular Formula : C27H34Cl2FN3O3S
- Molecular Weight : 570.55 g/mol
- CAS Number : 1216446-36-4
The structure of the compound includes a quinoline core with a piperazine substituent and a sulfonyl group, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. The compound may function as an inhibitor of cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is hypothesized that the compound interacts with specific cellular targets involved in cell cycle regulation and apoptosis.
- In vitro Studies : In studies involving cancer cell lines, compounds with similar structures have shown promising results in inhibiting tumor growth. For example, derivatives of piperazine have been noted for their ability to induce apoptosis in cancer cells .
Antimicrobial Properties
Quinoline derivatives have also been explored for their antimicrobial activities:
- Antibacterial Effects : The sulfonamide group is known for its antibacterial properties. Preliminary studies suggest that the compound may inhibit bacterial growth by interfering with folate synthesis pathways.
- Antifungal Activity : Some studies have indicated that quinoline derivatives possess antifungal properties, potentially making them candidates for treating fungal infections .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
7-Chloroquinoline | Anticancer | 5.2 | |
4-Methylquinoline | Antimicrobial | 12.0 | |
1-Benzylpiperazine | Antidepressant | 8.5 | |
This compound | Potential Anticancer | TBD | Current Study |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of quinoline derivatives, researchers found that compounds similar to This compound exhibited significant cytotoxicity against various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The study reported an IC50 value indicating effective cell growth inhibition.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing a piperazine moiety showed enhanced antibacterial activity compared to their non-piperazine counterparts. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-21-11-13-23(14-12-21)33(31,32)26-19-28-25-10-6-5-9-24(25)27(26)30-17-15-29(16-18-30)20-22-7-3-2-4-8-22/h2-14,19H,15-18,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIXYLKFVCGARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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